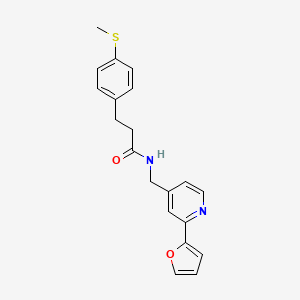

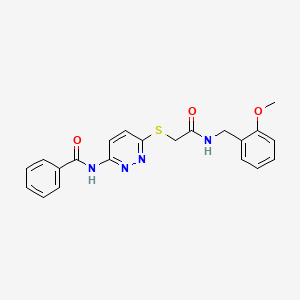

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(4-(methylthio)phenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(4-(methylthio)phenyl)propanamide, commonly known as Furaprevir, is a hepatitis C virus (HCV) protease inhibitor. It is a small molecule drug that inhibits the HCV NS3/4A protease, which is essential for viral replication. Furaprevir has been extensively studied for its potential use in treating HCV infection, and it has shown promising results in preclinical and clinical trials.

Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Anti-tubercular Agents

The compound has potential applications in the design and synthesis of anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Herbicidal Efficacy

Introducing F, Cl or CF3 into the phenyl ring of furan derivatives can improve their herbicidal activity . This suggests that the compound could be used in the development of new herbicides.

Enzyme Inhibition

Low doses of certain furan derivatives have been found to inhibit monophenolase, an enzyme involved in the production of melanin . This suggests potential applications in the treatment of hyperpigmentation disorders.

Photoreactions

Furan derivatives can undergo photoreactions, which could have potential applications in photochemistry . Photolysis of the titled chromenones was carried out at their longest absorption band (∼360 nm) using cyclohexane (CH) and acetonitrile (ACN) as solvents, in both aerated and de-aerated solutions .

Drug Resistance Treatment

Furan derivatives have been used in the treatment of drug-resistant illnesses . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action, as evidenced by the rise in drug resistance to clinically utilized anti-infectives .

properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(4-methylsulfanylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c1-25-17-7-4-15(5-8-17)6-9-20(23)22-14-16-10-11-21-18(13-16)19-3-2-12-24-19/h2-5,7-8,10-13H,6,9,14H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVQLBQJHUCWPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(4-(methylthio)phenyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorophenyl)oxalamide](/img/structure/B2588150.png)

![7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2588154.png)

![6-Methylsulfonyl-N-[[(1R,2R)-2-pyridin-3-ylcyclopropyl]methyl]pyridine-3-carboxamide](/img/structure/B2588155.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate](/img/structure/B2588158.png)

![2-chloro-N-[1-(4-methylphenyl)propyl]acetamide](/img/structure/B2588160.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2588161.png)

![5-(2-(4-chlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2588162.png)

![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2588165.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2588169.png)